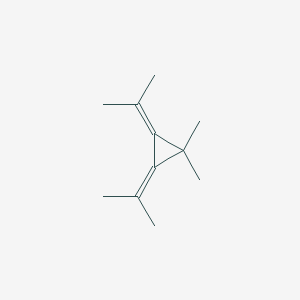
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane, commonly known as DMDPC, is a cyclopropane derivative that has recently gained attention as a potential tool for scientific research. DMDPC is a non-competitive NMDA receptor antagonist, which means that it can block the activity of certain receptors in the brain. This property makes DMDPC an attractive option for studying the role of NMDA receptors in various physiological and pathological processes.
Wirkmechanismus
DMDPC acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of these receptors, DMDPC can alter the function of neural circuits and potentially influence various physiological processes.
Biochemische Und Physiologische Effekte
DMDPC has been shown to have a range of effects on the brain and body, including reducing pain perception, decreasing anxiety, and impairing learning and memory. These effects are thought to be related to the drug's ability to block NMDA receptors and alter neural activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMDPC in laboratory experiments is that it is a relatively specific and potent NMDA receptor antagonist, which can allow researchers to selectively target these receptors. However, DMDPC also has limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors or systems.
Zukünftige Richtungen
There are several potential future directions for research on DMDPC and its effects on NMDA receptors. One area of interest is the drug's potential use in treating addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of DMDPC and its potential side effects. Finally, there is a need for more research on the use of DMDPC in animal models to better understand its effects in vivo.
Synthesemethoden
The synthesis of DMDPC involves several steps, starting with the reaction of 2,3-dibromopropene with diisopropylamine to form a cyclic imine. This intermediate is then reduced with lithium aluminum hydride to yield the desired product, DMDPC. The overall process is relatively simple and can be performed on a small scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMDPC has been used in several studies to investigate the role of NMDA receptors in various processes, including learning and memory, pain perception, and addiction. One study found that DMDPC could reduce the development of tolerance to opioid drugs, suggesting that NMDA receptors may play a role in the development of opioid addiction.
Eigenschaften
CAS-Nummer |
1781-49-3 |
|---|---|
Produktname |
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
InChI |
InChI=1S/C11H18/c1-7(2)9-10(8(3)4)11(9,5)6/h1-6H3 |
InChI-Schlüssel |
OUVVCPGFEIBUCG-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
Kanonische SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
Synonyme |
1,2-Diisopropylidene-3,3-dimethylcyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



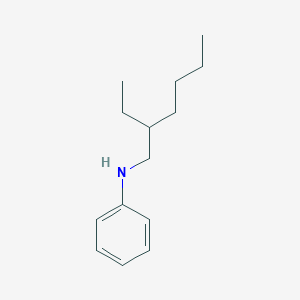
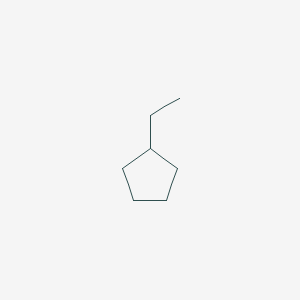
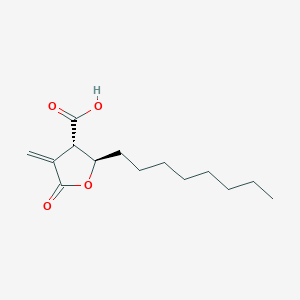
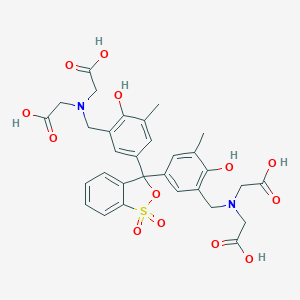
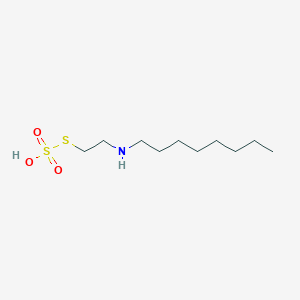

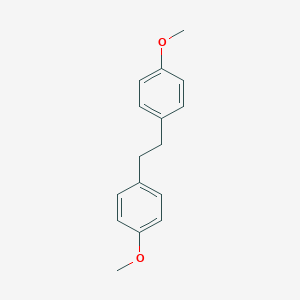
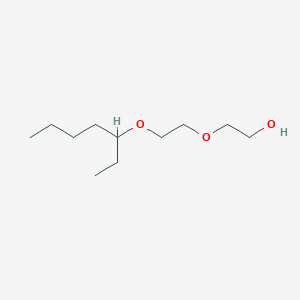
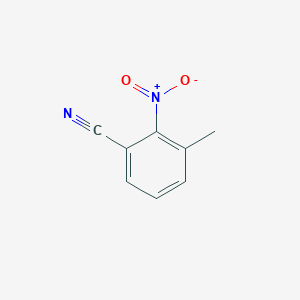
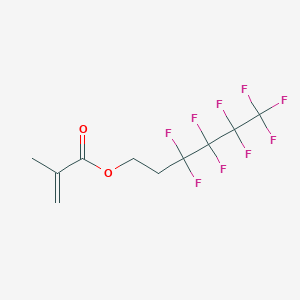
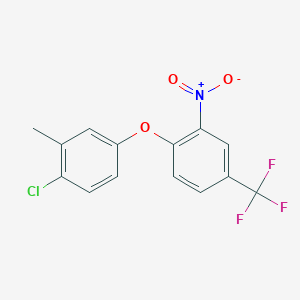

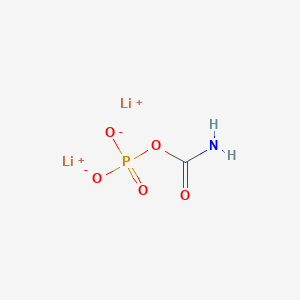
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)